4-(2,2-Difluoroethoxy)-3-(trifluoromethyl)benzoic acid
CAS No.:
Cat. No.: VC13408596
Molecular Formula: C10H7F5O3
Molecular Weight: 270.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7F5O3 |
|---|---|
| Molecular Weight | 270.15 g/mol |
| IUPAC Name | 4-(2,2-difluoroethoxy)-3-(trifluoromethyl)benzoic acid |
| Standard InChI | InChI=1S/C10H7F5O3/c11-8(12)4-18-7-2-1-5(9(16)17)3-6(7)10(13,14)15/h1-3,8H,4H2,(H,16,17) |
| Standard InChI Key | SSBCRHOSLCHZON-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)O)C(F)(F)F)OCC(F)F |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)C(F)(F)F)OCC(F)F |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of 4-(2,2-difluoroethoxy)-3-(trifluoromethyl)benzoic acid is C₁₀H₇F₅O₃, with a molecular weight of 294.16 g/mol. Its structure features:
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A benzoic acid core providing carboxylic acid functionality for hydrogen bonding and salt formation.
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A trifluoromethyl (-CF₃) group at the 3-position, contributing electron-withdrawing effects that stabilize the aromatic ring and modulate electronic density.
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A 2,2-difluoroethoxy (-OCH₂CF₂H) group at the 4-position, introducing steric bulk and lipophilicity while maintaining metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 294.16 g/mol |
| LogP (Lipophilicity) | ~2.1 (estimated via computational models) |
| pKa (Carboxylic Acid) | ~3.5 (similar to fluorinated analogs) |
| Solubility | Low in water; soluble in DMSO, DMF |
The trifluoromethyl group significantly lowers the compound’s electron density, reducing susceptibility to oxidative degradation. Meanwhile, the difluoroethoxy group enhances lipid membrane permeability, a critical factor in drug design.
Synthetic Pathways and Methodological Considerations
Synthesis of 4-(2,2-difluoroethoxy)-3-(trifluoromethyl)benzoic acid involves multi-step organic reactions, often adapting strategies from patents on structurally related sulfonyl chlorides . A representative pathway includes:
Step 2: Etherification with m-Trifluoromethyl Phenol
The intermediate undergoes nucleophilic substitution with m-trifluoromethyl phenol under basic conditions (e.g., pyridine) to install the difluoroethoxy group:
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Step 3: Oxidation to Benzoic Acid
The methyl ester precursor (if present) is hydrolyzed under acidic or basic conditions to yield the carboxylic acid. Alternatively, direct oxidation of a methyl group (via KMnO₄ or CrO₃) may be employed .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | MsCl, Et₃N, CH₂Cl₂, 0°C → RT | 89 |
| 2 | m-CF₃-Phenol, Pyridine, THF, RT | 90 |
| 3 | H₂SO₄/H₂O, Reflux | 85 |
Key challenges include managing the reactivity of fluorine atoms and avoiding defluorination under harsh conditions. Chromatography or recrystallization is typically required for purification .
Physicochemical and Biological Properties
Stability and Reactivity
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Thermal Stability: Decomposition occurs above 200°C, consistent with fluorinated aromatics.
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Hydrolytic Stability: The difluoroethoxy group resists hydrolysis at physiological pH, unlike non-fluorinated ethers.
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Chemical Reactivity: The carboxylic acid participates in salt formation, esterification, and amidation. The CF₃ group is inert to most electrophilic substitutions but may undergo radical reactions .
Biological Activity
While direct studies on this isomer are scarce, analogs exhibit:
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Anti-inflammatory Activity: Fluorinated benzoic acids inhibit COX-2 and TNF-α in preclinical models.
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Antimicrobial Effects: CF₃ and difluoroethoxy groups disrupt microbial cell membranes .
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Metabolic Stability: Fluorine atoms reduce cytochrome P450-mediated oxidation, prolonging half-life .
Applications in Pharmaceutical and Agrochemical Development
Drug Discovery
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Kinase Inhibitors: The CF₃ group mimics phosphate moieties, enabling ATP-binding site interactions.
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Prodrugs: Ester derivatives improve oral bioavailability.
Agrochemicals
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Herbicides: Fluorinated benzoic acids disrupt plant auxin signaling.
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Fungicides: Enhanced lipophilicity improves foliar adhesion and rainfastness .
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 2-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | Lacks difluoroethoxy group |
| 4-Fluoro-3-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | Fluoro substituent instead of ether |
Analog studies suggest that the difluoroethoxy group in the 4-position enhances target binding affinity compared to simpler fluorinated derivatives .
Challenges and Future Directions
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Synthetic Complexity: Multi-step synthesis lowers scalability; flow chemistry may improve efficiency.
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Toxicology: Fluorinated compounds require rigorous ecotoxicological profiling.
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Isomer-Specific Studies: The 3-CF₃/4-OCH₂CF₂H isomer remains understudied compared to 2-CF₃ variants.
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